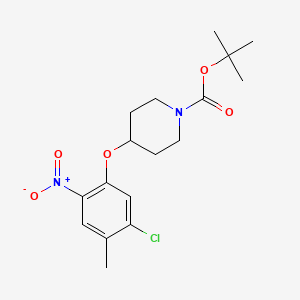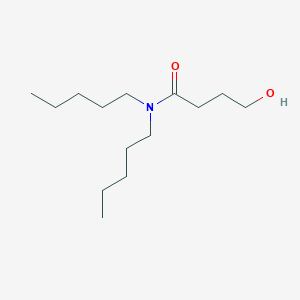
4-hydroxy-N,N-dipentylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N,N-dipentylbutanamide is an organic compound with the molecular formula C14H29NO2. It contains a total of 45 bonds, including 16 non-hydrogen bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol . This compound is a member of the amide family and features a hydroxyl group attached to the butanamide backbone.
Méthodes De Préparation
The synthesis of 4-hydroxy-N,N-dipentylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybutanal with dipentylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-hydroxy-N,N-dipentylbutanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Applications De Recherche Scientifique
4-hydroxy-N,N-dipentylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of hydroxylated fatty acids on cellular metabolism and signaling pathways. In medicine, it may have potential therapeutic applications due to its structural similarity to other bioactive compounds. In industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-hydroxy-N,N-dipentylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the butanamide backbone allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical processes, including lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
4-hydroxy-N,N-dipentylbutanamide can be compared to other similar compounds, such as 4-hydroxy-N-phenylbenzamide and 4-hydroxy-2-pentanone. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example, 4-hydroxy-N-phenylbenzamide contains a phenyl group instead of a dipentyl group, which affects its reactivity and applications .
Propriétés
Formule moléculaire |
C14H29NO2 |
|---|---|
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
4-hydroxy-N,N-dipentylbutanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-5-7-11-15(12-8-6-4-2)14(17)10-9-13-16/h16H,3-13H2,1-2H3 |
Clé InChI |
NPERUWLSNKMROA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


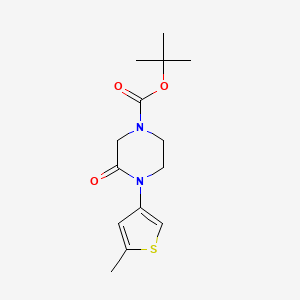
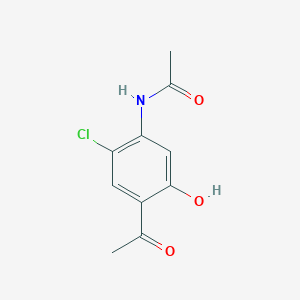
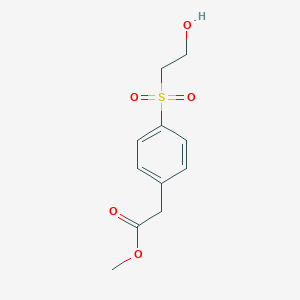
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
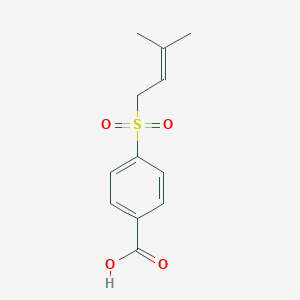

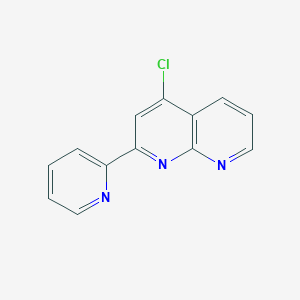
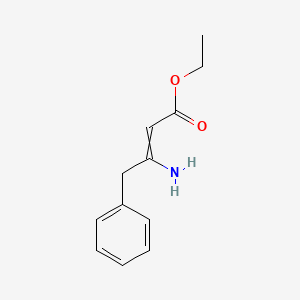
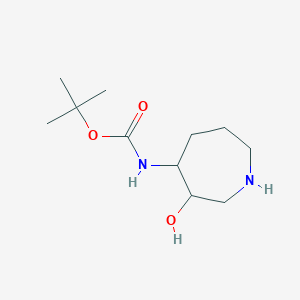

![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
